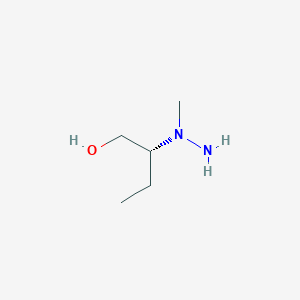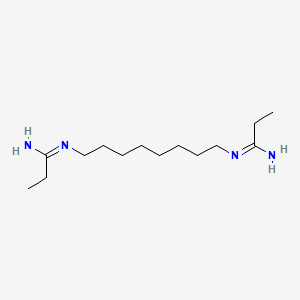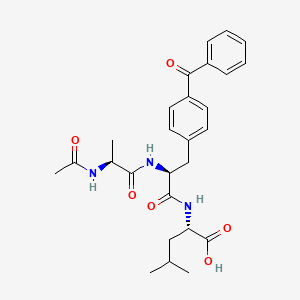
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of several amino acids, including L-alanine, L-phenylalanine, and L-leucine, each contributing to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
化学反応の分析
Types of Reactions
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and as a component in biochemical assays.
作用機序
The mechanism of action of N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall cellular function.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, widely used in peptide synthesis.
N-Acetyl-L-alanine: Another acetylated amino acid used in various biochemical applications.
N-Acetyl-L-leucine: Known for its therapeutic potential in treating neurological disorders.
Uniqueness
N-Acetyl-L-alanyl-4-benzoyl-L-phenylalanyl-L-leucine is unique due to its specific combination of amino acids and the presence of a benzoyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
189620-85-7 |
|---|---|
分子式 |
C27H33N3O6 |
分子量 |
495.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-benzoylphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H33N3O6/c1-16(2)14-23(27(35)36)30-26(34)22(29-25(33)17(3)28-18(4)31)15-19-10-12-21(13-11-19)24(32)20-8-6-5-7-9-20/h5-13,16-17,22-23H,14-15H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H,35,36)/t17-,22-,23-/m0/s1 |
InChIキー |
ZXGNJYBFGFTAHZ-RTFZILSDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
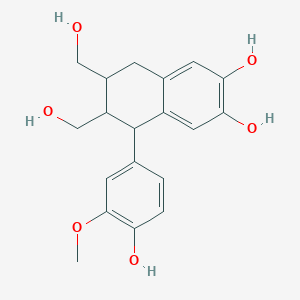
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
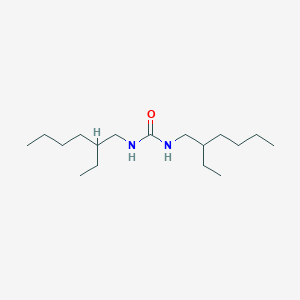
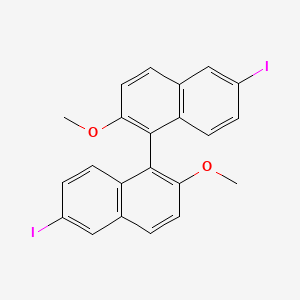
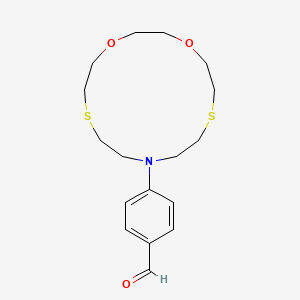
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
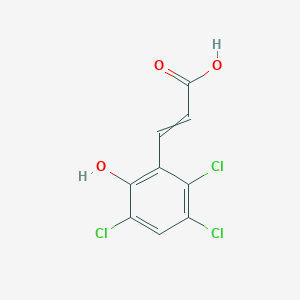
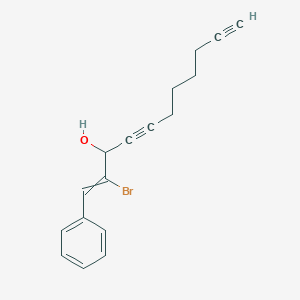
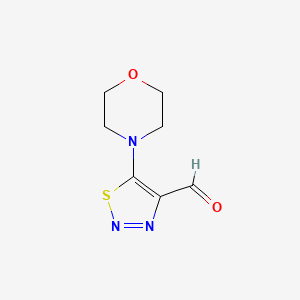
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
